![molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2](/img/structure/B2767450.png)
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with phenyl groups, a furan ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with 1,3-diketones to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine to yield 3,5-diphenyl-1H-pyrazole.
Hydrazide Formation: The pyrazole derivative is then reacted with a suitable hydrazide, such as propanohydrazide, under reflux conditions in an appropriate solvent like ethanol.
Schiff Base Formation: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for facilitating condensation reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Ligand Design: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: Its derivatives may serve as catalysts in organic reactions due to the presence of multiple functional groups.
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the pyrazole and furan rings, which are known for their biological activity.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for drug development.
Industry
Material Science: Utilized in the design of new materials with specific electronic or optical properties.
Polymer Chemistry: Can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The Schiff base linkage may also play a role in binding to metal ions, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanehydrazide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N’-[(E)-furan-2-ylmethylidene]propanehydrazide: Lacks the pyrazole ring, reducing its potential as a ligand in coordination chemistry.
Uniqueness
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to the combination of the pyrazole and furan rings, along with the Schiff base linkage
This detailed overview should provide a comprehensive understanding of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGNZDHEOXAKE-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
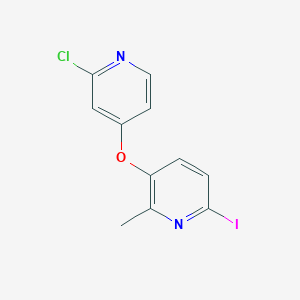
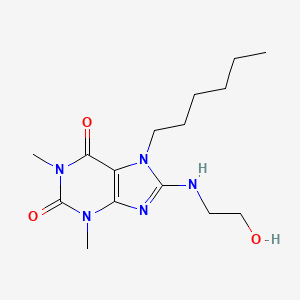
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
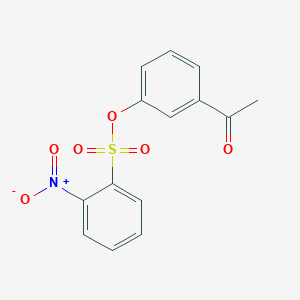
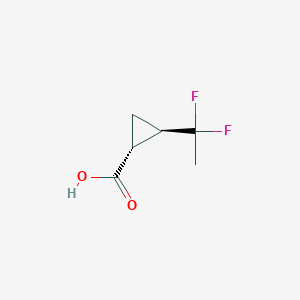
![1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2767375.png)
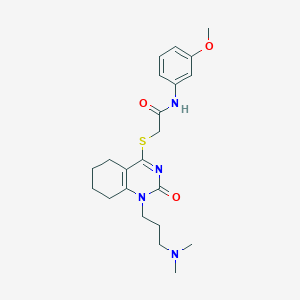
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
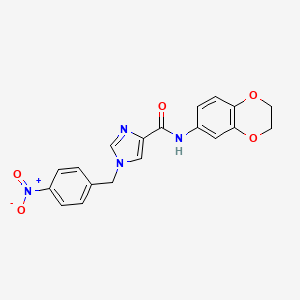

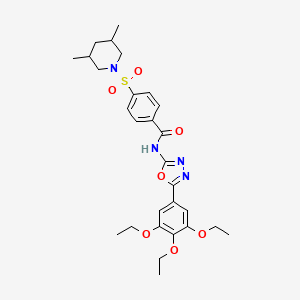
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
